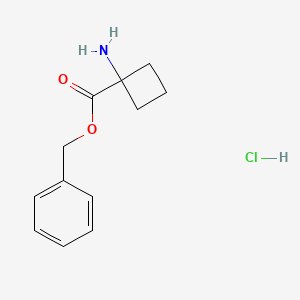
Benzyl 1-aminocyclobutane-1-carboxylate hydrochloride
描述
Benzyl 1-aminocyclobutane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C₁₂H₁₅NO₂·HCl. It is a derivative of cyclobutane, featuring an amino group and a benzyl ester group. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with cyclobutane-1-carboxylic acid and benzylamine.
Reaction Steps: The carboxylic acid group of cyclobutane-1-carboxylic acid is first activated using a coupling agent like dicyclohexylcarbodiimide (DCC). The activated carboxylic acid is then reacted with benzylamine to form the benzyl ester.
Hydrochloride Formation: The resulting compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Purification: The final product is purified using crystallization techniques to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, where the benzyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂O₂, alkaline conditions.
Reduction: LiAlH₄, ether solvent.
Substitution: Various nucleophiles, polar aprotic solvents.
Major Products Formed:
Oxidation: Cyclobutane-1,2-dicarboxylic acid derivatives.
Reduction: Cyclobutane-1-carboxylic acid amine derivatives.
Substitution: Various substituted cyclobutane derivatives.
科学研究应用
Benzyl 1-aminocyclobutane-1-carboxylate hydrochloride is used in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and protein interactions.
Medicine: It is explored for its potential therapeutic properties, including its use in drug design and development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which Benzyl 1-aminocyclobutane-1-carboxylate hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, affecting their activity. The molecular targets and pathways involved are determined by the specific biological system being studied.
相似化合物的比较
Benzyl 1-aminocyclopropane-1-carboxylate hydrochloride: Similar structure but with a cyclopropane ring instead of cyclobutane.
Benzyl 1-aminocyclopentane-1-carboxylate hydrochloride: Similar structure but with a cyclopentane ring instead of cyclobutane.
Uniqueness:
Cyclobutane Ring: The presence of the cyclobutane ring in Benzyl 1-aminocyclobutane-1-carboxylate hydrochloride provides unique chemical and physical properties compared to compounds with smaller or larger rings.
This compound's unique structure and reactivity make it a valuable tool in scientific research and industrial applications. Its versatility and potential for various chemical transformations highlight its importance in the field of chemistry.
Would you like more information on any specific aspect of this compound?
属性
IUPAC Name |
benzyl 1-aminocyclobutane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c13-12(7-4-8-12)11(14)15-9-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUNIORDFIRVBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)OCC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















